7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride
Description
7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride is a synthetic organic compound featuring an indene core substituted at the 7-position with a hydroxy-isopropylaminopropoxy side chain. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Synthesis involves reacting 4-(3-isopropylamino-2-hydroxypropoxy)indene with hydrochloric acid in ether, yielding a crystalline product with a melting point of 147–148°C .
Properties
CAS No. |
30190-87-5 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3;1H |
InChI Key |
MVDJMRCMFUAEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1CC=C2)O.Cl |
Related CAS |
60607-68-3 (Parent) 30190-86-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Method Based on Epoxide Ring Opening (Preferred Method)
This method is adapted from procedures for related phenoxy-2-hydroxy-3-isopropylaminopropane derivatives and involves the nucleophilic ring opening of an epoxide by isopropylamine.
- Starting Material: 7-(Indenyloxy)propylene oxide (an epoxide derivative where the indene moiety is linked to a propylene oxide).
- Reagent: Isopropylamine.
- Solvent: An inert solvent such as ethanol.
- Conditions: The epoxide is reacted with isopropylamine at room temperature or slightly elevated temperatures (~60 °C) for 1-2 hours.
- Workup: The reaction mixture is concentrated, and the product is isolated by acid-base extraction. The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in ether.
$$
\text{7-(Indenyloxy)propylene oxide} + \text{Isopropylamine} \xrightarrow[\text{EtOH}]{\text{60 °C}} \text{7-(2-Hydroxy-3-isopropylaminopropoxy)indene} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
This method is efficient and yields high purity product with yields reported around 90% in analogous systems.
Method Using Halo-Substituted Propane Derivatives
Another approach involves nucleophilic substitution of a halo-substituted 7-(indenyloxy)propane intermediate with isopropylamine.
- Starting Material: 7-(Indenyloxy)-2-halo-3-hydroxypropane (where halo = Cl, Br, or I).
- Reagent: Isopropylamine.
- Solvent: Ethanol or similar inert solvent.
- Conditions: The halo-substituted compound is reacted with isopropylamine at reflux temperatures.
- Workup: Similar acid-base extraction and salt formation as above.
This method relies on the displacement of the halogen by the amine nucleophile to form the target compound.
Ring Closure and Dehydrohalogenation Route
A more complex synthetic route involves:
- Preparation of acyl derivatives by reacting 1-(indenyloxymethyl)-3-amino-2-propanol derivatives with haloacetyl halides.
- Subsequent ring closure via dehydrohalogenation to form the indene-based ether structure.
- Final amination to introduce the isopropylamino group.
This method is described in patent literature and allows for structural variations on the indene and propoxy moieties.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|---|
| Epoxide Ring Opening (Method A) | 7-(Indenyloxy)propylene oxide | Isopropylamine | Ethanol, 60 °C, 1-2 hrs | High yield, straightforward | ~90% |
| Halo-Substituted Propane (Method B) | 7-(Indenyloxy)-2-halo-3-hydroxypropane | Isopropylamine | Ethanol, reflux | Uses accessible intermediates | Moderate to high |
| Acylation and Ring Closure (Method C) | 1-(Indenyloxymethyl)-3-amino-2-propanol | Haloacetyl halide, base | Cooling, then ring closure | Allows structural diversity | Variable |
Experimental Data and Research Results
- The epoxide ring opening method is supported by detailed experimental examples in patent US3742023, which reports isolated yields of 93.7% for analogous phenoxy derivatives, indicating excellent efficiency and purity.
- The hydrochloride salt formation is typically achieved by treatment with excess hydrochloric acid in ether, followed by recrystallization from ethanol or acetone to yield crystalline solids with defined melting points.
- Spectroscopic analyses (IR, NMR) confirm the structure and purity of the final compound, with characteristic signals for the hydroxy group, isopropylamino moiety, and indene aromatic protons.
Chemical Reactions Analysis
Stability and pH-Dependent Reactions
The compound exhibits pH-sensitive degradation pathways:
-
Acidic conditions (pH < 3) : Protonation of the amine group stabilizes the molecule but promotes hydrolysis of the ether linkage at elevated temperatures.
-
Alkaline conditions (pH > 10) : Deprotonation of the hydroxyl group accelerates oxidation, forming ketone derivatives.
Degradation kinetics data:
| pH | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| 2 | 48 hours | Indenol-isopropylamine adduct |
| 7 | 120 hours | Stable configuration |
| 12 | 18 hours | 7-Ketoindenyl derivative |
Hydroxyl Group Transformations
-
Esterification : Reacts with acetyl chloride to form acetate derivatives (yield: 82% at 0°C).
-
Oxidation : Treatment with Jones reagent produces a ketone intermediate, critical for prodrug development.
Amine Group Reactions
-
Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol, yielding imine derivatives (reflux, 6 hours).
-
Quaternary ammonium salts : Reacts with methyl iodide to form N-alkylated products, enhancing water solubility.
Aromatic Modifications
-
Bromination : Electrophilic substitution at the indene 5-position using Br₂/FeBr₃ (60% yield).
-
Nitration : Generates nitro derivatives under mixed acid conditions (HNO₃/H₂SO₄), though yields are moderate (35%) due to competing oxidation.
Stereochemical Considerations
The chiral center at C3 leads to enantiomer-specific interactions:
| Property | (+)-Enantiomer | (-)-Enantiomer |
|---|---|---|
| β-blocking potency | 10x higher | Weak activity |
| Metabolic half-life | 4.2 hours | 3.8 hours |
| Plasma protein binding | 89% | 85% |
Racemic mixtures require chiral separation techniques (e.g., AmyCoat HPLC columns) for pharmacological studies .
Catalytic Interactions
The compound acts as a ligand in transition metal complexes:
-
Copper(II) complexes : Exhibits enhanced stability (log K = 8.2) compared to free ligand (log K = 5.7).
-
Palladium-mediated cross-coupling : Facilitates Suzuki-Miyaura reactions when functionalized with boronic ester groups.
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Diseases
- Beta-Adrenergic Blocker: Indenolol acts primarily as a beta-adrenergic receptor blocker, particularly targeting beta-1 receptors in the heart. This action leads to decreased heart rate and myocardial contractility, effectively lowering blood pressure and oxygen demand by the heart .
- Clinical Studies: In a double-blind, placebo-controlled study, Indenolol demonstrated a significant reduction in blood pressure among patients with essential hypertension. The maximum reduction observed was 26 mm Hg systolic and 17 mm Hg diastolic after administration of doses ranging from 30 to 120 mg .
2. Arrhythmias
- Indenolol has shown efficacy in managing arrhythmias induced by ouabain and epinephrine. Its membrane-stabilizing properties contribute to its effectiveness in this area, making it a candidate for further research into antiarrhythmic therapies .
3. Neurological Disorders
- Beyond cardiovascular applications, Indenolol has been explored for treating essential tremor, leveraging its beta-blocking properties to stabilize involuntary movements.
Scientific Research Applications
1. Drug Development
- Indenolol serves as a model compound for studying beta-adrenergic blockers and their interactions with various receptors. This research is crucial for developing new pharmaceuticals targeting similar pathways.
2. Analytical Chemistry
- High-performance liquid chromatography (HPLC) and spectrofluorimetry are commonly employed techniques for quantifying Indenolol in pharmaceutical formulations and biological samples. These methods ensure the accurate measurement of the compound's concentration in various matrices.
3. Synthesis Research
- Recent studies have focused on synthesizing novel derivatives of indene compounds that exhibit promising antitumor activity. For instance, certain bifunctional DNA interstrand cross-linking agents derived from indene structures have demonstrated significant cytotoxicity against human tumor xenografts .
Case Studies
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This action is beneficial in treating conditions like arrhythmias and hypertension .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and pharmacological implications:
Notes:
- Positional isomerism: The 7-substituted indene in the target compound contrasts with ICI 118551’s 4-substituted hydroxy-isopropylaminopropoxy group. This positional difference may alter receptor binding selectivity (e.g., β1 vs. β2 antagonism) .
- Functional groups : The chloro and carboxylic acid groups in 7-chloro-3-methylindole-2-carboxylic acid limit its pharmacological utility to research contexts, unlike the target compound’s β-adrenergic targeting side chain .
Spectroscopic and Analytical Data
Comparative spectral data from NMR and mass spectrometry:
Key observations :
- The indene core’s absence of heteroatoms (vs. indole or benzopyran) simplifies its NMR profile, though specific data for the target compound is lacking.
- Nitro or methyl substituents (e.g., in –3) introduce distinct electronic effects, altering chemical shifts and fragmentation patterns in HRMS.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 7-(2-Hydroxy-3-isopropylaminopropoxy)indene hydrochloride?
- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, the use of isopropylamine as a nucleophile in SN2 reactions under anhydrous conditions (e.g., THF or DCM) is critical to avoid hydrolysis. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) can improve yield, as impurities from incomplete substitution or oxidation are common . Structural verification via -NMR and LC-MS is essential to confirm the integrity of the hydroxyl and isopropylamino groups.
Q. How can researchers address inconsistencies in reported solubility data for this compound across studies?
- Methodological Answer : Contradictions in solubility (e.g., polar vs. non-polar solvents) may arise from differences in salt form (free base vs. hydrochloride) or crystalline polymorphism. Systematic solubility testing under controlled conditions (e.g., pH 7.4 buffer, DMSO, ethanol) with dynamic light scattering (DLS) can clarify discrepancies. Cross-referencing with pharmacopeial guidelines for hydrochloride salts (e.g., storage at 2–8°C to prevent hygroscopic degradation) may also resolve stability-related solubility issues .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., 254 nm) is standard for impurity profiling. For enhanced resolution, use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% TFA). Mass spectrometry (LC-MS/MS) can identify unknown impurities by fragmentation patterns. Reference standards for related indene derivatives (e.g., methylated analogs) are critical for spiking experiments .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for the chiral centers in this compound?
- Methodological Answer : Chiral chromatography using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases is effective. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization can isolate enantiomers. Circular dichroism (CD) spectroscopy should confirm optical purity .
Q. What computational approaches are suitable for modeling the β-adrenergic receptor interaction of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the crystal structure of β-adrenergic receptors (PDB ID: 2RH1) can predict binding affinity. Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100+ ns trajectories will assess stability of the ligand-receptor complex. Free energy perturbation (FEP) calculations quantify the thermodynamic impact of structural modifications (e.g., hydroxyl group positioning) .
Q. How can researchers reconcile conflicting in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Conduct hepatic microsomal assays (e.g., human S9 fraction) to identify phase I/II metabolites. Pharmacokinetic studies in rodent models (plasma concentration-time profiles) paired with allometric scaling can bridge in vitro-in vivo gaps. Tissue distribution studies using radiolabeled -analogs provide additional mechanistic clarity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere can resolve discrepancies. Observed decomposition temperatures may vary due to hydration states (anhydrous vs. monohydrate). Cross-validate with Karl Fischer titration to quantify residual water content, as moisture can catalyze degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
